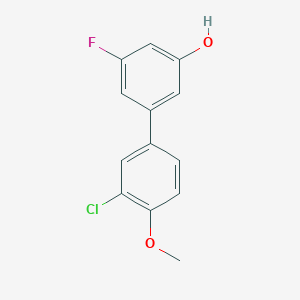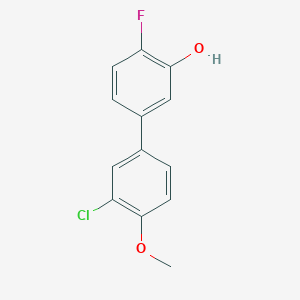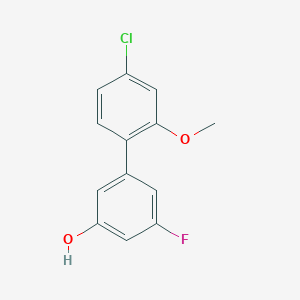
2-Fluoro-4-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% (2F4NP), is a synthetic phenol that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid that can be easily prepared from commercially available materials. 2F4NP has a variety of interesting properties and applications, including synthesis, research, and lab experiments.
Applications De Recherche Scientifique
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of polymers, the synthesis of organic compounds, and the synthesis of metal complexes. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent probes for imaging and sensing applications, as well as in the synthesis of fluorescent labels for protein labeling.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as a hydrogen bond acceptor, which can increase the solubility of the molecule.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme 5-lipoxygenase (5-LOX), and the inhibition of the enzyme acetylcholinesterase (AChE). In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has a number of advantages for lab experiments, including its low cost, its low toxicity, its ease of synthesis, and its ability to act as an electron-withdrawing group. However, there are also some limitations to using 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% in lab experiments, including its low solubility in water and its potential for air- and light-sensitivity.
Orientations Futures
There are a number of potential future directions for 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%, including the development of new synthesis methods, the exploration of its properties and applications, and the investigation of its mechanism of action. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new pharmaceuticals, the synthesis of new dyes, and the development of new fluorescent probes and labels. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new polymers and organic compounds, and the synthesis of new metal complexes.
Méthodes De Synthèse
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the oxidation of 2-naphthol. In the Williamson ether synthesis, 2-naphthol is reacted with fluoroacetic acid in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the addition of a Grignard reagent, such as methylmagnesium bromide, to 2-naphthol. The oxidation of 2-naphthol involves the use of a strong oxidizing agent, such as potassium permanganate, to convert 2-naphthol to 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%.
Propriétés
IUPAC Name |
2-fluoro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBYAYYDODYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)






